molecular formula C9H12F3NO5 B1391821 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate CAS No. 1182349-50-3

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate

Cat. No. B1391821
M. Wt: 271.19 g/mol
InChI Key: SFLZFXILEQHZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate (TFEPE) is a versatile compound that has a variety of uses in scientific research. It is a colorless, odorless, and water-soluble compound that is commonly used in organic synthesis, and has been found to have a number of applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Applications

  • Asymmetric Synthesis of Chiral Building Blocks : This compound is used in the asymmetric synthesis of chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine, which are important in various chemical syntheses (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
  • Catalytic Applications : It is also involved in catalytic processes, such as mild catalytic carbon–carbon bond hydrogenolysis (Rasu, Rennie, Miskolzie, & Bergens, 2016).
  • Synthesis of Trifluoromethylated Compounds : It's utilized in the synthesis of novel trifluoromethylated compounds, which have wide applications in chemical research (Zanatta, Rosa, Loro, Bonacorso, & Martins, 2001).

Biological and Pharmaceutical Applications

  • Antibacterial Activity : This compound has been used to synthesize derivatives that exhibit significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
  • Synthesis of Aldosterone Synthase Inhibitors : It's a key intermediate in the synthesis of aldosterone synthase inhibitors, which have potential pharmaceutical applications (Meguro et al., 2017).
  • Antileukemic Activity : Derivatives of this compound have been synthesized and evaluated for their antileukemic activity against human leukemic cell lines (Vinaya et al., 2012).

Material Science Applications

  • Synthesis of Hyperbranched Polymers : This compound is used in the synthesis of hyperbranched polymers with controlled degrees of branching (Segawa, Higashihara, & Ueda, 2010).

properties

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5,11H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLZFXILEQHZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678045
Record name Oxalic acid--2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate

CAS RN

1182349-50-3
Record name Oxalic acid--2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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